molecular formula C10H12N2S B7469318 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile

Cat. No. B7469318
M. Wt: 192.28 g/mol
InChI Key: VYBYBRXQAVHTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile is a chemical compound that has been studied extensively for its potential use in scientific research. It is a heterocyclic compound that contains a thieno[3,2-c]pyridine ring system and a nitrile functional group. This compound has shown promise in a variety of research applications, including drug discovery and the study of biological systems.

Mechanism of Action

The mechanism of action of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile is not fully understood. It is believed to act by binding to specific targets in cells and modulating their function. This compound has been shown to have activity against a variety of targets, including kinases and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile have been studied in vitro and in vivo. This compound has been shown to have activity in cellular assays, and it has been used to probe the function of various proteins. In animal studies, this compound has been shown to have effects on behavior and physiology.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile in lab experiments include its activity against a variety of targets and its potential use in drug discovery. However, there are also limitations to using this compound. For example, its mechanism of action is not fully understood, and it may have off-target effects.

Future Directions

There are many future directions for research on 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile. One direction is to further study its mechanism of action and identify its specific targets in cells. Another direction is to develop derivatives of this compound with improved activity and selectivity. Additionally, this compound could be used in the study of specific biological systems or diseases.

Synthesis Methods

The synthesis of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile has been described in the literature. One method involves the reaction of 2-aminothiophene with acrolein followed by cyclization with formaldehyde and ammonium acetate. Another method involves the reaction of 2-aminothiophene with acrylonitrile followed by cyclization with formaldehyde and ammonium acetate.

Scientific Research Applications

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile has been studied for its potential use in drug discovery. It has been shown to have activity against a variety of targets, including kinases and G protein-coupled receptors. This compound has also been studied for its potential use in the study of biological systems. It has been shown to have activity in cellular assays, and it has been used to probe the function of various proteins.

properties

IUPAC Name

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-4-1-5-12-6-2-10-9(8-12)3-7-13-10/h3,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBYBRXQAVHTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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